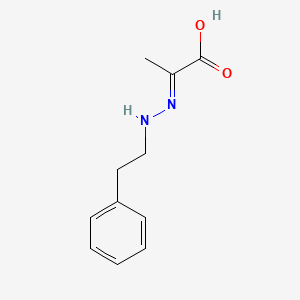
2-(Phenylethylhydrazono)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethylhydrazono)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Hypoglycemic Effects
One of the most notable applications of 2-(Phenylethylhydrazono)propionic acid is its hypoglycemic effect. Research indicates that PEHP significantly lowers blood glucose levels in various laboratory animals, including guinea pigs, mice, hamsters, and rats. In a study where animals were fasted for 48 hours, PEHP demonstrated a hypoglycemic effect that was three times stronger than that of phenelzine, a known hydrazine compound .
Table 1: Hypoglycemic Effects of PEHP in Laboratory Animals
| Animal Type | Dosage (µmol/kg) | Blood Glucose Reduction | Reference |
|---|---|---|---|
| Guinea Pig | 200 | Significant | |
| Diabetic Mice | 200 | Significant | |
| Hamster | 200 | Significant | |
| Rat | 200 | Significant |
1.2 Mechanism of Action
The hypoglycemic action of PEHP is attributed to its ability to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. PEHP inhibits MAO activity to a lesser extent compared to phenelzine, which may contribute to its favorable side effect profile .
Biochemical Research
2.1 Enzyme Activity Modulation
PEHP has been studied for its effects on various metabolic pathways. It has been shown to influence the insulin counterregulatory hormonal network, leading to increased glucagon and norepinephrine levels after administration . This modulation suggests potential applications in managing metabolic disorders, particularly those related to insulin resistance.
Case Study: Effects on Glucose Metabolism
- A randomized controlled trial involving 28 healthy participants demonstrated that oral administration of propionic acid (a related compound) resulted in significant changes in glucose metabolism markers, indicating potential therapeutic implications for conditions like Type 2 diabetes .
Future Research Directions
The current body of research highlights the need for further studies to explore the full range of applications for this compound:
- Clinical Trials : More extensive clinical trials are necessary to confirm its efficacy and safety as a hypoglycemic agent.
- Agricultural Studies : Investigating the antimicrobial properties of PEHP could lead to innovative applications in food safety and livestock management.
- Mechanistic Studies : Understanding the detailed mechanisms through which PEHP affects metabolic pathways could open new avenues for treating metabolic disorders.
特性
CAS番号 |
66700-68-3 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
(2E)-2-(2-phenylethylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15)/b13-9+ |
InChIキー |
NCQKSUNJAAZVJW-UKTHLTGXSA-N |
SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
異性体SMILES |
C/C(=N\NCCC1=CC=CC=C1)/C(=O)O |
正規SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
同義語 |
2-(phenylethylhydrazono)propionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















